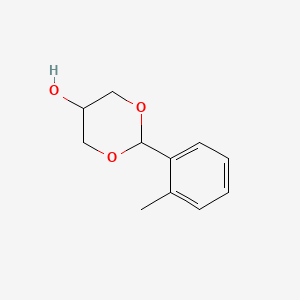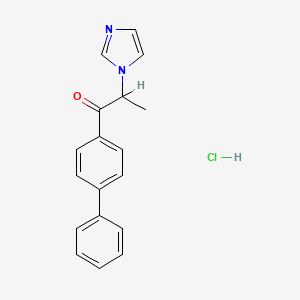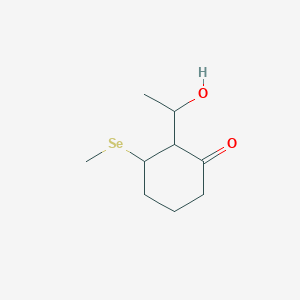
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide is a compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents
Méthodes De Préparation
The synthesis of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be achieved through several synthetic routes. One common method involves the reaction of benzyl mercaptan with 2,3,4,5-tetrahydropyridine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding thiol derivative.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, in the industry, it can be used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide can be compared with other similar compounds, such as 1,2,3,4-tetrahydropyridine and 1,2,3,6-tetrahydropyridine These compounds share a similar tetrahydropyridine core but differ in the substituents attached to the ring
Propriétés
Numéro CAS |
77149-01-0 |
|---|---|
Formule moléculaire |
C12H16BrNS |
Poids moléculaire |
286.23 g/mol |
Nom IUPAC |
6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrobromide |
InChI |
InChI=1S/C12H15NS.BrH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H |
Clé InChI |
AITOTJJMNQQKSY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=C(C1)SCC2=CC=CC=C2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



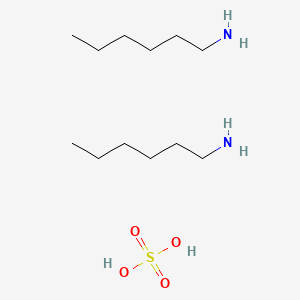
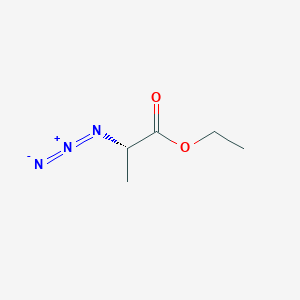
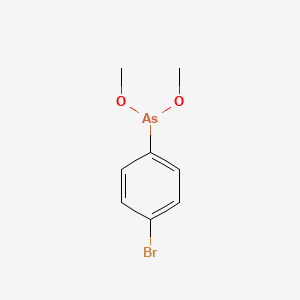
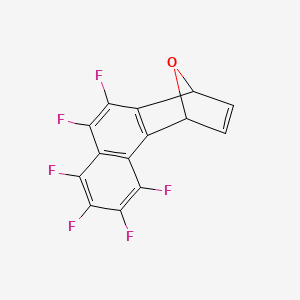
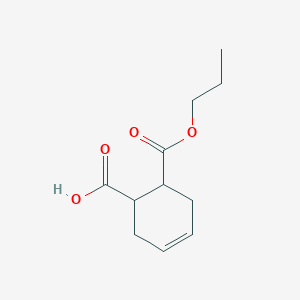
![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)

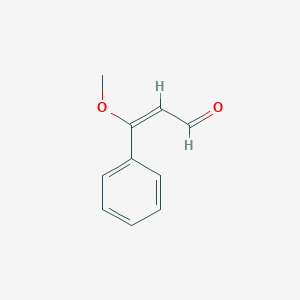
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
